molecular formula C24H23ClN2O B11114515 2-(2-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide

2-(2-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B11114515
M. Wt: 390.9 g/mol
InChI Key: VETYHMYFDPSQOJ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a chlorophenyl group, and a cyclohexenyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chlorophenyl Group: This step involves the chlorination of a phenyl ring, which can be done using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Cyclohexenyl Moiety: This can be accomplished through a Diels-Alder reaction, where a cyclohexene derivative reacts with a suitable dienophile.

    Formation of the Carboxamide Linkage: This involves the reaction of the quinoline derivative with an appropriate amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or the carboxamide group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The chlorophenyl group can enhance binding affinity to certain receptors, while the cyclohexenyl moiety can modulate the compound’s overall conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-N-[2-(cyclohexyl)ethyl]quinoline-4-carboxamide: Similar structure but lacks the double bond in the cyclohexenyl group.

    2-(2-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide: Bromine atom instead of chlorine.

    2-(2-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]pyridine-4-carboxamide: Pyridine core instead of quinoline.

Uniqueness

The presence of the quinoline core, chlorophenyl group, and cyclohexenyl moiety in 2-(2-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for diverse interactions with biological targets and chemical reagents, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H23ClN2O

Molecular Weight

390.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]quinoline-4-carboxamide

InChI

InChI=1S/C24H23ClN2O/c25-21-12-6-4-11-19(21)23-16-20(18-10-5-7-13-22(18)27-23)24(28)26-15-14-17-8-2-1-3-9-17/h4-8,10-13,16H,1-3,9,14-15H2,(H,26,28)

InChI Key

VETYHMYFDPSQOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl

Origin of Product

United States

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